2-Fluoro-6-methoxy-4-vinylpyridine
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Overview
Description
2-Fluoro-6-methoxy-4-vinylpyridine is a fluorinated pyridine derivative. Pyridine rings are significant structural subunits found in various natural products, bioactive compounds, pharmaceuticals, and ligands in catalysis .
Preparation Methods
The synthesis of 2-Fluoro-6-methoxy-4-vinylpyridine involves several steps. One common method includes the reaction of 2-fluoro-6-methoxypyridine with a vinylating agent under specific conditions . Industrial production methods often utilize catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
2-Fluoro-6-methoxy-4-vinylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the fluorine atom.
Common reagents used in these reactions include Grignard reagents, boronic acids, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-6-methoxy-4-vinylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Fluorinated pyridines are often explored for their potential use in pharmaceuticals.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxy-4-vinylpyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and interaction with other molecules . The pathways involved often include electrophilic and nucleophilic interactions .
Comparison with Similar Compounds
2-Fluoro-6-methoxy-4-vinylpyridine can be compared with other fluorinated pyridines such as:
- 2-Fluoro-4-vinylpyridine
- 2-Methyl-6-vinylpyridine
- 2-Bromo-6-vinylpyridine
These compounds share similar structural features but differ in their reactivity and applications.
Properties
Molecular Formula |
C8H8FNO |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
4-ethenyl-2-fluoro-6-methoxypyridine |
InChI |
InChI=1S/C8H8FNO/c1-3-6-4-7(9)10-8(5-6)11-2/h3-5H,1H2,2H3 |
InChI Key |
AEBZTADIBJITSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)C=C)F |
Origin of Product |
United States |
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